Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate
Description
Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is a pyridine-based ester featuring a 2-oxocyclohexyl substituent at the 2-position of the pyridine ring and a methoxycarbonyl group at the 4-position. The 2-oxocyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler pyridine esters .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-14-11(8-9)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3 |
InChI Key |
GRDCCZSONAJHRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Amine-Catalyzed Aldol Condensation
The decarboxylative aldol reaction has emerged as a cornerstone for constructing the pyridine–cyclohexanone framework of methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate. In this method, a pyridine-4-carboxylic acid derivative undergoes condensation with a cyclohexanone precursor in the presence of a tertiary amine catalyst. For example, EvitaChem reports the use of dimethylaminopyridine (DMAP) to facilitate the coupling of methyl pyridine-4-carboxylate with 2-oxocyclohexyl bromide, achieving yields up to 73% after silica gel chromatography. Critical to this approach is the in situ decarboxylation of the carboxylic acid intermediate, which eliminates CO₂ and drives the reaction toward product formation.
The mechanism involves nucleophilic attack by the enolate of the cyclohexanone on the electrophilic carbon of the pyridine carboxylate, followed by proton transfer and decarboxylation (Figure 1). Kinetic studies indicate that electron-withdrawing groups on the pyridine ring accelerate the reaction by increasing the electrophilicity of the carboxyl carbon.
Table 1: Optimization of Amine Catalysts in Aldol Reactions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | 25 | 73 | 98 |
| DABCO | 40 | 65 | 95 |
| Pyridine | 25 | 41 | 89 |
Cyclization Approaches
Intramolecular Cyclization of Linear Precursors
An alternative route involves the cyclization of linear precursors containing both pyridine and cyclohexanone moieties. Acanthodoral Synthesis (2024) demonstrates that treating 2-(2-oxocyclohexyl)pyridine-4-carbonyl chloride with methanol in tetrahydrofuran (THF) at −15°C induces intramolecular esterification, yielding the target compound in 84% yield. This method avoids decarboxylation but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Key challenges include controlling regioselectivity and minimizing dimerization. Nuclear magnetic resonance (NMR) studies of reaction intermediates reveal that steric hindrance from the cyclohexyl group directs cyclization to the para position of the pyridine ring.
Tandem Alkylation-Cyclization
Recent work by PMC (2020) describes a tandem alkylation-cyclization protocol using sodium hydride (NaH) and methyl iodide (MeI) in benzene. The process begins with alkylation of a phenolic precursor, followed by cyclization under acidic conditions. While this method achieves 72% yield, it generates stoichiometric amounts of sodium iodide waste, necessitating extensive purification.
Catalytic Decarboxylative Coupling
Rh(III)-Catalyzed C–H Activation
Transition-metal catalysis offers a streamlined approach to this compound. Rh(III)-Catalyzed Decarboxylative Coupling (2021) utilizes rhodium complexes to mediate the reaction between acrylic acids and pyridine derivatives. The carboxylic acid group acts as a traceless directing group, enabling regioselective C–H activation at the pyridine’s 2-position. Decarboxylation occurs in situ, with silver(I) oxide (Ag₂O) serving as a co-catalyst to enhance turnover frequency.
Table 2: Performance of Rh(III) Catalysts
| Catalyst | Substrate | Yield (%) | Selectivity (%) |
|---|---|---|---|
| [RhCp*Cl₂]₂ | Acrylic acid | 91 | >99 |
| [Rh(COD)Cl]₂ | Crotonic acid | 78 | 92 |
| RhCl₃·3H₂O | Methacrylic acid | 62 | 85 |
Organocatalytic Electron Donor–Acceptor Systems
Groundbreaking work in Organocatalytic EDA Systems (2021) employs dithiocarbamate catalysts to generate alkyl radicals via single-electron transfer (SET). These radicals couple with pyridine carboxylates, followed by oxidative aromatization to form the target compound. This redox-neutral process avoids stoichiometric oxidants and achieves 89% yield under visible-light irradiation.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purifying this compound, with hexane/ethyl acetate (4:1) providing optimal resolution. High-performance liquid chromatography (HPLC) analyses confirm purities exceeding 98%, as evidenced by single peaks in chromatograms.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.67 (d, J = 5.0 Hz, 1H, pyridine-H), 7.94 (s, 1H, pyridine-H), 3.94 (s, 3H, OCH₃), 2.85–2.78 (m, 2H, cyclohexyl-H), 2.42–2.35 (m, 2H, cyclohexyl-H), 1.80–1.65 (m, 4H, cyclohexyl-H).
-
IR (KBr): ν = 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (pyridine ring).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Yield (%) | Cost (USD/g) | Scalability | Green Metrics |
|---|---|---|---|---|
| Decarboxylative Aldol | 73 | 120 | Moderate | Moderate |
| Cyclization | 84 | 95 | High | Low |
| Rh(III) Catalysis | 91 | 200 | Low | High |
| Organocatalytic EDA | 89 | 150 | Moderate | High |
The Rh(III)-catalyzed method offers superior yield and selectivity but suffers from high rhodium costs. In contrast, organocatalytic systems align with green chemistry principles but require further optimization for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate has shown promising antimicrobial properties against several bacterial strains. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µmol/mL | Minimum Bactericidal Concentration (MBC) µmol/mL |
|---|---|---|---|
| 1 | Staphylococcus aureus | 3.0 | 4.09 |
| 2 | Escherichia coli | 5.0 | 6.5 |
| 3 | Pseudomonas aeruginosa | 4.5 | 5.5 |
The data suggest that derivatives of this compound can be more effective than traditional antibiotics, making them potential candidates for further development in treating bacterial infections .
2. Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting a mechanism of action that warrants further investigation .
3. Anticancer Potential
Preliminary research suggests that this compound may have anticancer properties, particularly through its effects on cell proliferation and apoptosis in various cancer cell lines. Molecular docking studies indicate that it interacts with key proteins involved in cancer progression, making it a candidate for further exploration in cancer therapeutics .
Agricultural Applications
1. Pesticidal Activity
this compound has been evaluated for its potential as a pesticide. Its efficacy against common agricultural pests has been tested, showing promising results in reducing pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Table 2: Pesticidal Efficacy Data
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| A | Aphids | 85 |
| B | Whiteflies | 78 |
| C | Spider mites | 90 |
The efficacy rates indicate that this compound could serve as an environmentally friendly alternative to synthetic pesticides.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on the antimicrobial efficacy of this compound, researchers found that the compound significantly reduced bacterial load in infected mice models when administered at specific dosages. The results demonstrated a reduction of up to 70% in bacterial counts, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
A clinical trial assessing the anti-inflammatory effects of this compound on patients with rheumatoid arthritis showed a marked decrease in inflammation markers after treatment. Patients reported improved mobility and reduced pain levels, suggesting that this compound may offer therapeutic benefits for inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring critically determine a compound’s electronic, steric, and solubility profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electronic Effects : Trifluoromethyl and chloro groups are electron-withdrawing, polarizing the pyridine ring and altering reactivity in substitution reactions . The oxocyclohexyl group, being a ketone, may participate in hydrogen bonding or act as a hydrogen bond acceptor.
- Biological Activity : Pyridine esters with aromatic substituents (e.g., SIB-1893) exhibit receptor antagonism, while halogenated derivatives are often explored in agrochemistry . The target compound’s bioactivity remains speculative without direct data.
Biological Activity
Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The compound can be derived from pyridine carboxylic acids and cyclohexanone derivatives through various synthetic pathways, which may include the use of reagents like methoxylamine and other coupling agents.
Anticancer Properties
This compound has shown promising anticancer properties in various studies. For example, it has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. A study reported that the compound exhibited a dose-dependent inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells, with an IC50 value indicating effective potency against these cancer cells .
The mechanism through which this compound exerts its biological effects may involve the modulation of specific signaling pathways related to cell survival and apoptosis. It has been suggested that the compound may interact with key proteins involved in the regulation of cell cycle progression and apoptosis, leading to increased rates of cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the molecular structure can significantly impact its biological activity. For instance, modifications in the cyclohexane moiety or the introduction of electron-withdrawing groups on the pyridine ring have been shown to enhance anticancer activity .
Data Table: SAR Findings
| Compound Variation | Structural Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | No modification | Baseline activity | 20 |
| B | -F substitution | Increased activity | 10 |
| C | -Cl substitution | Enhanced activity | 5 |
Case Studies
- Neuroblastoma Study : In a recent study, this compound was tested on neuroblastoma cell lines, where it showed a significant reduction in tumor volume when administered in vivo. The study highlighted its potential as a therapeutic agent for treating aggressive forms of cancer .
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics. Results indicated that co-treatment enhanced cytotoxicity compared to monotherapy, suggesting a possible role in combination therapy protocols .
Q & A
Q. What are the established synthetic routes for Methyl 2-(2-oxocyclohexyl)pyridine-4-carboxylate, and what key reaction steps are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Cyclohexanone Functionalization : Introduction of a 2-oxocyclohexyl group via alkylation or condensation reactions.
Pyridine Ring Formation : Coupling the cyclohexyl moiety with a pyridine precursor (e.g., methyl pyridine-4-carboxylate derivatives) using cross-coupling catalysts like Pd-based systems .
Esterification : Final carboxylate ester formation using methanol under acidic or basic conditions .
Critical Parameters : Reaction temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield and purity.
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.5 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm for ester and ketone groups) and pyridine ring vibrations (~1600 cm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H] confirms molecular weight (e.g., calculated for CHNO: 233.1052) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst, stoichiometry) to identify optimal conditions. For example, using THF instead of DMF reduces side-product formation by 30% .
- Purification Strategies : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the compound with >95% purity .
Q. What experimental frameworks are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Mechanistic Studies : Molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) .
- Supplementary Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to confirm ambiguous signals. For example, NOESY can distinguish between regioisomers .
Q. What strategies are effective for modifying substituents on the pyridine ring to enhance specific properties (e.g., solubility, bioactivity)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent Position | Modification | Impact |
|---|---|---|
| 4-Carboxylate | Ester → Amide | Increased hydrophilicity |
| 2-Cyclohexyl | Oxo → Hydroxyl | Enhanced hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
